2-Pentenoic acid butyl ester

Description

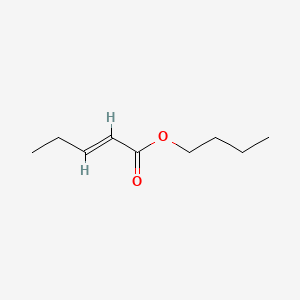

Structure

3D Structure

Properties

CAS No. |

79947-84-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

butyl (E)-pent-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-7-9(10)11-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ |

InChI Key |

URYUTJWQTWWCCN-FNORWQNLSA-N |

Isomeric SMILES |

CCCCOC(=O)/C=C/CC |

Canonical SMILES |

CCCCOC(=O)C=CCC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of 2 Pentenoic Acid Butyl Ester Transformations

Mechanistic Investigations of Esterification Reactions

The formation of 2-pentenoic acid butyl ester from 2-pentenoic acid and butanol is a cornerstone reaction, achieved through several synthetic routes, each with distinct mechanistic features.

The synthesis of this compound is most commonly achieved via the direct esterification of 2-pentenoic acid with butanol, a reaction that requires a catalyst to proceed at a reasonable rate.

Acid-Catalyzed Esterification (Fischer Esterification): This equilibrium-driven process utilizes strong acid catalysts like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid (HCl). fiveable.memasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Butanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product and regenerate the acid catalyst. google.com To drive the equilibrium toward the product, water is typically removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com Optimization parameters include using an excess of the alcohol and controlling catalyst loading to balance reaction speed and cost. fiveable.me

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| H₂SO₄ | 110 | 6 | 82 |

| p-TsOH | 120 | 4 | 78 |

| HCl | 100 | 8 | 68 |

| Data sourced from a representative acid-catalyzed esterification process. fiveable.me |

Phosphine-Mediated Esterification: A milder, non-acidic alternative involves the use of triphenylphosphine-based reagents, such as triphenylphosphine (B44618) dibromide (Ph₃PBr₂) or diiodide (Ph₃PI₂), in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). fiveable.meresearchgate.net In this mechanism, the reagent activates the carboxylic acid, forming a highly reactive phosphonium (B103445) salt or mixed anhydride (B1165640) intermediate. The alcohol (butanol) then performs a nucleophilic attack, displacing the triphenylphosphine oxide group to form the ester. This method is often faster and provides higher yields than traditional acid catalysis, proceeding efficiently at room temperature. fiveable.meresearchgate.net

| Reagent | Base | Time (h) | Yield (%) |

| Ph₃PBr₂ | DMAP | 0.5 | 93 |

| Ph₃PI₂ | DMAP | 0.3 | 95 |

| Data reflects a one-pot synthesis performed at ambient temperature. fiveable.me |

Transesterification: This method involves reacting a different ester of 2-pentenoic acid, such as the methyl or ethyl ester, with butanol. fiveable.me The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases (e.g., potassium methoxide, KOMe). fiveable.me Base-catalyzed transesterification is typically faster but carries the risk of saponification if water is present. fiveable.me Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification.

Controlling the geometry of the carbon-carbon double bond is crucial in the synthesis of α,β-unsaturated esters. The Wittig reaction offers a powerful method for stereoselective alkene formation. For instance, reacting butyl glyoxylate (B1226380) with an appropriate phosphorane like isopropylidenetriphenylphosphorane can yield this compound with high selectivity for the (E)-isomer.

While direct catalytic asymmetric synthesis of this compound is not widely documented, related enantioselective transformations highlight potential strategies. Catalytic enantioselective methods for α,β-unsaturated esters often focus on reactions at the double bond or the α-carbon. For example, intramolecular oxa-Michael additions to α,β-unsaturated esters can be rendered enantioselective using bifunctional iminophosphorane catalysts, creating chiral cyclic ethers. nih.gov Similarly, the sulfa-Michael addition of thiols to α,β-unsaturated esters has been achieved with high enantioselectivity using similar organocatalysts. rsc.orgrsc.org These reactions proceed by the catalyst simultaneously activating the ester (Michael acceptor) and the nucleophile, controlling the facial selectivity of the addition.

Furthermore, contra-thermodynamic isomerization of α,β-unsaturated esters to their chiral α-tertiary β,γ-alkenyl ester counterparts can be achieved enantioselectively. This is accomplished through photoenolization to form a transient ketene (B1206846) hemiacetal, which is then protonated by a chiral phosphoric acid catalyst. nih.govacs.org These examples demonstrate that while the esterification itself may not be the enantioselective step, subsequent or related reactions can establish stereocenters with high control.

Hydrolysis and Saponification Mechanisms of Butyl Esters

Ester cleavage, either through acid-catalyzed hydrolysis or base-promoted saponification, regenerates the parent carboxylic acid and alcohol.

The most common mechanism for the basic hydrolysis (saponification) of esters is the bimolecular acyl-oxygen cleavage (BAC2) pathway. nih.govresearchgate.net This is an addition-elimination reaction where a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. nih.gov This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide (in this case, butoxide) as the leaving group to form the carboxylic acid. nih.gov In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion as this final step is essentially irreversible. nih.gov Subsequent acidification is required to obtain the free 2-pentenoic acid. fiveable.me

An alternative, though much rarer, mechanism is the bimolecular alkyl-oxygen cleavage (BAL2) pathway. This involves an SN2 attack by the hydroxide nucleophile on the alkyl carbon of the ester's alcohol moiety, with the carboxylate acting as the leaving group. nih.govjove.com This pathway is generally disfavored but can become competitive in esters with significant steric hindrance around the carbonyl group, which impedes the standard BAC2 attack. jove.com

The kinetics of ester hydrolysis are highly dependent on reaction conditions and substrate structure. For the common BAC2 saponification mechanism, the reaction typically exhibits second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. nih.govcdnsciencepub.com

Kinetic studies on sterically hindered esters, such as secondary-butyl pivaloate, provide valuable insights. The saponification of this ester was found to follow second-order kinetics at temperatures between 33°C and 53°C. cdnsciencepub.com However, at a much higher temperature (109°C), the kinetics appeared to shift to first-order, suggesting a change in mechanism, possibly to a unimolecular pathway (BAL1) involving the formation of a stable carbocation from the alkyl group. cdnsciencepub.com

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ min⁻¹) | Reaction Order |

| 33 | 1.8 x 10⁻⁴ | Second |

| 53 | 8.63 x 10⁻⁴ | Second |

| 109 | 3.4 x 10⁻³ (min⁻¹) | First |

| Data from kinetic studies on a sterically hindered ester model. cdnsciencepub.com |

From such temperature-dependent rate data, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. For the second-order saponification of secondary-butyl pivaloate, the activation energy was calculated to be approximately 15.5 kcal/mol. cdnsciencepub.com

The rate and mechanism of ester hydrolysis are profoundly influenced by the molecular structure of both the acyl and alkyl portions of the ester.

Steric Hindrance: Bulky groups near the carbonyl carbon, either on the acyl or the alcohol side, can significantly slow down the rate of BAC2 hydrolysis by sterically shielding the carbonyl from nucleophilic attack. libretexts.org Esters with highly hindered groups, like tert-butyl esters, are known to be very resistant to basic hydrolysis. libretexts.orgpressbooks.pub In such cases of extreme steric hindrance, the BAL2 mechanism, involving attack at the less-hindered alkyl carbon, may become a more favorable pathway, although it is intrinsically much slower than an unhindered BAC2 reaction. jove.com For this compound, the n-butyl group presents minimal steric hindrance, so the BAC2 pathway is expected to dominate under standard saponification conditions.

Electronic Effects: The presence of the α,β-double bond in this compound influences the electrophilicity of the carbonyl carbon. The conjugated system can delocalize electron density, which might slightly decrease the reactivity of the carbonyl group toward nucleophilic attack compared to its saturated analogue, butyl pentanoate. masterorganicchemistry.com

Olefinic Reactivity of this compound: Addition and Isomerization Pathways

The conjugated C=C double bond in this compound is an additional site of reactivity, participating in addition and isomerization reactions.

Addition Reactions: As an α,β-unsaturated ester, the molecule is an excellent Michael acceptor. fiveable.me The conjugation with the electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a process called conjugate or 1,4-addition. masterorganicchemistry.comlibretexts.org The general mechanism for a Michael addition involves the nucleophilic attack at the β-carbon, which pushes the π-electrons to form an enolate intermediate. libretexts.orgpressbooks.pub This enolate is then protonated (typically by the solvent or during workup) at the α-carbon to yield the final saturated product. libretexts.org A wide range of nucleophiles can participate, including enolates, amines, and thiols. masterorganicchemistry.comjove.com The reaction of α,β-unsaturated esters with naphthols, for example, can proceed via an oxy-Michael addition. mdpi.comsemanticscholar.org

Other addition reactions at the double bond are also possible. Halolactonization, an electrophilic addition, has been observed in related unsaturated acids and amides. capes.gov.br Asymmetric epoxidation of the double bond in α,β-unsaturated carbonyl compounds is another important transformation, achievable with various catalytic systems to produce chiral epoxy esters. jst.go.jp

Isomerization Pathways: The position of the double bond can be changed through isomerization. Under thermal conditions (e.g., ~250°C), α,β-unsaturated esters can rearrange to their more thermodynamically stable β,γ-unsaturated isomers via a unimolecular mechanism involving a cyclic 1,5-hydrogen transfer. cdnsciencepub.com Conversely, β,γ-unsaturated esters can be isomerized back to the conjugated α,β-isomers under base-catalyzed conditions. oup.com The isomerization of 2-pentenoic acid to 3- and 4-pentenoic acids has also been demonstrated using solid amphoteric catalysts in the vapor phase, a principle that could extend to its esters. google.com More recently, catalytic methods using transition metals like nickel have been developed for the stereodivergent isomerization of terminal alkenes to specific internal (E or Z) alkenes, showcasing the high level of control possible in olefin isomerization. researchgate.net

Electrophilic and Nucleophilic Addition Reactions across the Double Bond

The electronic nature of the α,β-unsaturated ester system in this compound governs its reactivity towards electrophiles and nucleophiles. The electron-withdrawing character of the carbonyl group significantly influences the electron density of the adjacent C=C double bond. researchgate.net

Electrophilic Addition: The ester group deactivates the carbon-carbon double bond towards electrophilic attack compared to a simple alkene. researchgate.net This deactivation occurs because the carbonyl group pulls electron density away from the double bond, making it less attractive to electron-seeking reagents (electrophiles). While reactions with strong electrophiles can occur, they are generally less facile than in non-conjugated alkenes. researchgate.net When addition does happen, it typically follows a regioselectivity where the electrophile (often a proton) adds to the α-carbon, and the nucleophilic part of the reagent adds to the β-carbon. researchgate.net

Nucleophilic Addition: In contrast, the electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack, specifically at the β-carbon. researchgate.netnih.gov This reactivity pattern is a classic example of conjugate addition, also known as Michael addition. acs.orgcdnsciencepub.com Resonance structures show that the β-carbon bears a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. researchgate.netresearchgate.net

The reaction can proceed via two main pathways:

1,2-Addition: The nucleophile attacks the electrophilic carbonyl carbon directly.

1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon. researchgate.netnih.gov

The outcome of the reaction is highly dependent on the nature of the nucleophile. "Hard," highly reactive nucleophiles tend to favor 1,2-addition, while "soft," less reactive nucleophiles favor the thermodynamically more stable 1,4-addition product. thieme-connect.com The 1,4-addition mechanism involves the formation of an enolate intermediate, which is then protonated to yield the final product, effectively adding the nucleophile and a hydrogen atom across the double bond. acs.orgresearchgate.net

| Addition Type | Favored By (Nucleophile Type) | Illustrative Nucleophiles | Site of Attack |

|---|---|---|---|

| 1,2-Direct Addition | Strong, "Hard" Nucleophiles | Organolithium Reagents, Grignard Reagents, Lithium Aluminum Hydride | Carbonyl Carbon |

| 1,4-Conjugate Addition (Michael Addition) | Weak, "Soft" Nucleophiles | Enolates, Amines, Thiols, Alcohols, Organocuprates (Gilman Reagents), Cyanides | β-Carbon |

Kinetic studies on the Michael addition of amines to α,β-unsaturated esters have shown that reaction rates are enhanced in protic and polar solvents. researchgate.net The structure of both the amine and the ester also plays a significant role; steric hindrance on the amine can decrease the reaction rate. researchgate.net The reactivity order for amine addition to different unsaturated esters is acrylates > maleates > fumarates > methacrylates. researchgate.net Lewis acids can also be employed as catalysts to significantly increase the rate of addition, particularly for less reactive nucleophiles like aromatic and secondary amines. researchgate.net

Geometric Isomerization Mechanisms of (E)- and (Z)-But-2-enoate Derivatives

Geometric isomers ((E)- and (Z)-) of but-2-enoate derivatives, which are structurally similar to this compound, can be interconverted through various mechanisms, including thermal, catalytic, and photochemical methods. The (E)-isomer, where the larger substituent groups are on opposite sides of the double bond, is generally the more thermodynamically stable form. researchgate.netlibretexts.org

Thermal and Catalytic Isomerization: Heating can provide the energy needed to overcome the rotational barrier of the double bond, leading to an equilibrium mixture of isomers. This process is often slow and requires high temperatures. cdnsciencepub.com Catalysts are frequently used to facilitate isomerization under milder conditions. Acids (like p-toluenesulfonic acid), bases, and certain transition metal complexes can promote the interconversion. google.comacs.org For instance, the conversion of dialkyl maleates ((Z)-isomers) to the more stable fumarates ((E)-isomers) can be catalyzed by heating with halides of sulfur or phosphorus acids. google.com Base-catalyzed isomerization can proceed via the formation of a common enolate intermediate, which can then be protonated to form either the (E)- or (Z)-isomer. nih.gov

Photochemical Isomerization: Irradiation with light, particularly UV light, is a powerful method for effecting (E)↔(Z) isomerization. nih.govresearchgate.net This process operates through different principles than thermal or catalytic methods and can be used to generate a photostationary state, which is a mixture of isomers whose ratio depends on the wavelength of light and the molar absorptivities of the isomers. researchgate.net

One key photochemical pathway involves photosensitization. A sensitizer (B1316253) molecule absorbs light, enters an excited triplet state, and then transfers this energy to the butenoate ester. nih.gov This energy transfer allows the double bond to rotate, and upon relaxation back to the ground state, a mixture of (E)- and (Z)-isomers is formed. nih.govresearchgate.net This method has been used for the contra-thermodynamic (E)→(Z) isomerization of fumarates to maleates, where stabilizing n→π* interactions in the Z-isomer allow for selective energy transfer catalysis. nih.gov

Another pathway is direct photoenolization. Upon UV irradiation, the (Z)-isomer of an α,β-unsaturated ester can undergo a nih.govresearchgate.net-hydride shift to form a transient photoenol (a ketene hemiacetal). nih.govresearchgate.net This intermediate can then tautomerize back to the α,β-unsaturated ester or, in some cases, lead to a deconjugated β,γ-unsaturated ester, representing a positional isomerization. nih.govthieme-connect.com

| Isomerization Method | Energy Source / Catalyst | Mechanism Highlights | Typical Outcome |

|---|---|---|---|

| Thermal Isomerization | Heat | Overcomes rotational energy barrier of the C=C bond. | Equilibrium mixture, favors thermodynamically stable (E)-isomer. |

| Acid/Base Catalysis | Protic/Lewis Acids, Bases (e.g., NaH, carboxylates) | Proceeds via carbocation or enolate intermediates. google.comnih.gov | Typically favors the more stable (E)-isomer. |

| Transition Metal Catalysis | Mo, W, Ru, Rh complexes acs.orgrsc.orgunige.ch | Involves metal-hydride or metal-allyl intermediates. rsc.org | Can be selective for either (E)- or (Z)-isomer depending on the catalyst system. acs.orgrsc.org |

| Photochemical (Photosensitized) | UV/Visible Light + Sensitizer (e.g., thioxanthone) | Energy transfer from excited sensitizer to the ester, enabling C=C bond rotation. nih.gov | Can favor the thermodynamically less stable (Z)-isomer (contra-thermodynamic). nih.gov |

| Photochemical (Direct) | UV Light | Direct excitation of the ester, can lead to photoenolization from the Z-isomer. nih.govresearchgate.net | Can lead to a photostationary state or positional isomerization. nih.govthieme-connect.com |

Advanced Analytical Techniques for 2 Pentenoic Acid Butyl Ester Characterization and Quantification

Chromatographic-Mass Spectrometric Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like 2-pentenoic acid butyl ester. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

For instance, in the analysis of human skin emanations, volatile compounds are cryofocused on a column before separation. A typical GC program might involve an initial hold at 40°C, followed by a temperature ramp to over 220°C to elute compounds of varying volatility. unl.edu The mass spectrometer, operating under electron ionization (EI) at 70 eV, then generates mass spectra for component identification. unl.edu The resulting data allows for the identification of numerous compounds, including various esters. unl.edu

The volatility of this compound is influenced by its butyl group, making it less volatile than its methyl or ethyl ester counterparts. This characteristic is a key factor in determining the appropriate GC parameters for its successful separation from other components in a mixture.

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

|---|---|

| Column Type | HP-5 (nonpolar) or HP-FFAP (polar) |

| Initial Oven Temp | 40°C (hold for 1 min) |

| Temp Ramp (HP5) | 17°C/min to 220°C |

| Temp Ramp (FFAP) | 11°C/min to 235°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-650 |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixtures

For highly complex samples where single-dimension GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers enhanced resolution. This technique utilizes two columns with different stationary phases, providing orthogonal separation. This allows for the separation of co-eluting peaks from a one-dimensional GC analysis, which is crucial for the accurate identification of components in intricate matrices like essential oils or metabolic profiles. shimadzu.com The increased peak capacity and sensitivity of GCxGC-MS make it a powerful tool for detailed chemical profiling. shimadzu.comcore.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Derivatized Butyl Esters

While GC-MS is suitable for volatile compounds, non-volatile or thermally labile molecules often require liquid chromatography-mass spectrometry (LC-MS/MS). In many biological applications, analytes are first derivatized to improve their chromatographic and ionization properties. A common derivatization strategy involves converting analytes into their butyl esters. nih.govresearchgate.net

This butylation is particularly useful in metabolomics for the analysis of compounds like acylcarnitines and amino acids. nih.govresearchgate.netsigmaaldrich.com The addition of a butyl group increases the hydrophobicity of polar molecules, which can improve their retention on reversed-phase LC columns. researchgate.net Furthermore, this derivatization can enhance electrospray ionization efficiency, leading to greater sensitivity in MS/MS detection. researchgate.netsigmaaldrich.com The process typically involves treating the dried sample extract with n-butanol and an acid catalyst, such as acetyl chloride or hydrochloric acid, followed by incubation at an elevated temperature. nih.govgoogle.com

The resulting butyl esters can then be analyzed by LC-MS/MS, often using a triple quadrupole mass spectrometer. This instrument setup allows for selective reaction monitoring (SRM), a highly sensitive and specific quantification method where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.govgoogle.com

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including the determination of their conformation and configuration. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom in the molecule.

For α,β-unsaturated esters like this compound, the chemical shifts and coupling constants of the vinylic protons are particularly informative. For the parent compound, trans-2-pentenoic acid, the proton at the C3 position (adjacent to the ethyl group) typically appears further downfield in the ¹H NMR spectrum compared to the proton at C2 (adjacent to the carbonyl group). pearson.com The coupling constant between these two protons helps to establish the E or Z configuration of the double bond.

NMR is also a powerful method for conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. auremn.org.br For esters, the rotational isomerism around the C-O single bonds can be studied, although this often requires advanced NMR techniques and theoretical calculations. auremn.org.br The predominant conformation of similar esters has been shown to be the keto form over the enol tautomer. smolecule.com

Table 2: Predicted and Experimental NMR Data for Related Structures

| Nucleus | Compound Type | Predicted/Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H | trans-2-pentenoic acid | ~7.0 (vinylic H), ~5.8 (vinylic H), ~2.2 (allylic CH₂), ~1.1 (terminal CH₃) pearson.com |

| ¹³C | trans-2-pentenoic acid | ~172 (C=O), ~147 (vinylic C), ~122 (vinylic C), ~25 (allylic CH₂), ~12 (terminal CH₃) chemicalbook.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different types of bonds.

For an ester like this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration, which for saturated esters typically appears around 1740 cm⁻¹. researchgate.netspectroscopyonline.com The presence of conjugation in an α,β-unsaturated ester can shift this peak to a slightly lower wavenumber. libretexts.org

Another key feature for esters is the C-O stretching vibrations, which typically appear as two bands in the region of 1300-1000 cm⁻¹. spectroscopyonline.com Additionally, the spectrum will show C-H stretching and bending vibrations for the alkyl portions of the molecule, and a C=C stretching vibration for the alkene group, which is typically found in the 1680-1640 cm⁻¹ region. libretexts.org

Table 3: Characteristic FT-IR Absorption Frequencies for Esters

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1760-1690 libretexts.org |

| C-O (Ester) | Stretch | 1300-1000 spectroscopyonline.com |

| C=C (Alkene) | Stretch | 1680-1640 libretexts.org |

| =C-H (Alkene) | Stretch | 3100-3000 libretexts.org |

| C-H (Alkane) | Stretch | 3000-2850 libretexts.org |

Derivatization in Analytical Protocols for Butyl Esters

In the analytical determination of carboxylic acids such as 2-pentenoic acid, direct analysis by gas chromatography (GC) is often hindered by the low volatility of the analytes and their tendency to exhibit poor peak shape due to interactions with the chromatographic system. restek.com Derivatization is a chemical modification process employed to convert the target analyte into a more suitable form for analysis, typically an ester. This process enhances volatility, improves thermal stability, and minimizes analyte adsorption within the GC system, leading to better peak separation and symmetry. jfda-online.comgcms.cz For short-chain fatty acids, forming butyl esters is a particularly effective strategy that addresses limitations seen with other derivatives. researchgate.netaocs.org

The conversion of 2-pentenoic acid to its butyl ester is an alkylation reaction, specifically an esterification, that is optimized to ensure a high yield and produce a derivative with ideal properties for GC analysis. gcms.cz The process involves reacting the carboxylic acid with an alcohol, in this case, n-butanol, typically in the presence of a catalyst. gcms.cz

Research has focused on optimizing several parameters to maximize the efficiency of butyl ester formation. Key factors include the choice of catalyst, reaction temperature and time, and the molar ratio of the reactants. Boron trifluoride (BF₃), often used as a 14% solution in the corresponding alcohol, is a highly effective and common catalyst for the esterification of fatty acids under mild conditions. restek.comresearchgate.net Other catalysts, such as sulfuric acid (H₂SO₄) and zirconyl chloride (ZrOCl₂·8H₂O), have also been successfully employed. asm.orgmdpi.com For instance, the use of butanol-H₂SO₄ as a butylating agent has been shown to achieve yields of 80% to 90% for most short-chain acids. asm.org

A comprehensively validated method for forming fatty acid butyl esters prior to GC-flame ionization detection (GC-FID) demonstrated high linearity, accuracy, and precision. researchgate.net The increased molecular size of the butyl ester compared to a methyl ester aids in shifting the resulting peak away from the solvent front during chromatographic analysis, thereby improving resolution. chem-agilent.com Optimized protocols are crucial for quantitative analysis, ensuring that the conversion is consistent and reproducible.

Table 1: Optimized Conditions for Butyl Ester Formation of Short-Chain Carboxylic Acids

| Catalyst | Alcohol | Key Conditions | Reported Efficiency/Yield | Source(s) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | n-Butanol | Reaction mixture processed and washed. | 80-90% yield for most acids. | asm.org |

| Boron Trifluoride (BF₃) | n-Butanol | Increase of reaction time and temperature improves efficiency. | Effective catalyst for reducing free fatty acids. | researchgate.net |

| Zirconyl Chloride (ZrOCl₂·8H₂O) | n-Butanol | Equimolar amounts of acid and alcohol; reaction at ambient temperature for 24h or heated for 8h. | Up to 75% GC yield at ambient temperature; 99% GC yield when heated. | mdpi.com |

| Isobutyl Chloroformate | Isobutyl Alcohol | Instantaneous reaction in an aqueous solution; no heating required. | Provides good chromatographic peak resolution. | chem-agilent.com |

| Proprietary (Novel Method) | n-Butanol | Comprehensive validation performed. | Linearity (R² > 0.9964), high accuracy (1.6-5.4% relative error), and good precision (RSD < 5.6%). | researchgate.net |

The choice to form a butyl ester of 2-pentenoic acid over other common derivatives, such as methyl or trimethylsilyl (B98337) (TMS) esters, is based on distinct analytical advantages, particularly for short-chain fatty acids.

Butyl Esters vs. Methyl Esters: Methyl esters are widely used for fatty acid analysis due to the simplicity of their preparation. aocs.org However, for short-chain fatty acids like pentenoic acid, their corresponding methyl esters are highly volatile. aocs.org This high volatility can lead to significant and selective sample loss during preparation steps that involve heating or solvent evaporation, resulting in the underestimation of these compounds. researchgate.netaocs.org Butyl esters, being less volatile due to their higher boiling points, mitigate this issue, ensuring more accurate and reproducible quantification of short-chain components. aocs.org Furthermore, in GC analysis, butyl butyrate (B1204436) is well resolved from the solvent peak, a common issue with the more volatile methyl butyrate. aocs.org

Butyl Esters vs. Free Fatty Acid Injection: Direct on-column injection of underivatized free fatty acids is another approach, but it presents significant challenges. The high polarity of the carboxylic acid group leads to strong interactions with standard GC columns, causing severe peak tailing and potential sample loss through adsorption. restek.comresearchgate.net This interaction can also lead to the deterioration of the column's stationary phase over time. researchgate.net Derivatization to butyl esters transforms the polar carboxyl group into a less polar ester, eliminating these adverse interactions and resulting in symmetrical peaks and improved column longevity.

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis

| Derivatization Method | Analytical Advantages | Disadvantages / Limitations | Source(s) |

|---|

| Butyl Esterification | - Reduced volatility for short-chain acids, minimizing sample loss.

Theoretical and Computational Chemistry of 2 Pentenoic Acid Butyl Ester and Analogues

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. mdpi.com DFT calculations have been employed to elucidate the properties of various esters and related molecules, providing a foundational understanding of their behavior. nih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers critical information about how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. science.gov

For analogues of 2-pentenoic acid butyl ester, DFT calculations have been used to determine these properties. For instance, in a study of 2-(aminomethyl)pentanoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level revealed a HOMO-LUMO gap of approximately 5.2 eV, suggesting moderate stability against electrophilic attack. Similar calculations on related ester compounds provide insights into their electronic characteristics. 4tu.nl The analysis of frontier molecular orbitals helps in understanding the charge transfer within the molecule. science.gov

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | ~5.2 eV |

Theoretical calculations are instrumental in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to calculate the vibrational wavenumbers of various organic molecules. science.gov These calculations aid in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com

For ester compounds, characteristic vibrational modes include C=O stretching, C-O stretching, and various C-H bending vibrations. researchgate.net For example, the C=O stretching vibration in carbonyl compounds is typically observed in the range of 1740–1660 cm⁻¹. mdpi.com Theoretical predictions for related molecules have shown good agreement with experimental data. science.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1776 | 1708 |

| O-H Stretch | 3619 | - |

| C-H Stretch | 3123-2927 | 2919-2858 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in modeling chemical reaction pathways and analyzing the transition states involved. This is particularly relevant for esterification reactions, such as the formation of this compound from 2-pentenoic acid and butanol. researchgate.net The Fischer esterification mechanism, which proceeds under acidic conditions, involves a series of steps including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.commasterorganicchemistry.com

Theoretical models can calculate the energy barriers for each step of the reaction, identifying the rate-determining step and the geometry of the transition state. acs.org For example, studies on the esterification of various carboxylic acids with alcohols have shown that steric effects and structural rearrangements influence the activation barrier of the reaction. researchgate.net The mechanism often involves a tetrahedral intermediate. masterorganicchemistry.com Computational studies on the oxidation of butyl formate, a related ester, have detailed the unimolecular decomposition pathways and the formation of various products. researchgate.net

Investigation of Long-Range Interactions and Conformation Effects in Ester Series

Studies on linear alkanoates have shown that as the alkyl chain size increases, the number of ester-ester interactions decreases. uva.es These interactions, along with steric effects, can influence the physical properties of the esters. Long-range hydrogen bonding has also been shown to play a role in the stability of certain complex ester-containing molecules. nih.gov The conformation of the ester group itself, particularly the orientation around the C-O single bond, can also impact the molecule's properties. These subtle effects can be modeled and analyzed through computational chemistry, providing a deeper understanding of the structure-property relationships within a series of related esters.

Mechanistic Insights into Biological Activity and Biosynthesis of 2 Pentenoic Acid Butyl Ester

Enzymatic Pathways and Biocatalysis in Ester Formationpnas.orgnih.gov

The formation of esters like 2-pentenoic acid butyl ester in biological systems is primarily an enzymatic process. Biocatalysis offers an environmentally benign alternative to chemical synthesis, capable of proceeding in aqueous environments under mild conditions. researchgate.net Two principal biological routes have been identified for ester production: direct esterification of a carboxylic acid and an alcohol, often catalyzed by lipases, and the condensation of an alcohol with an activated acyl-thioester, typically an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.net

The biosynthesis of esters from their constituent acid and alcohol precursors is mediated by specific classes of enzymes, primarily lipases and alcohol acyltransferases (AATs).

Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3): These enzymes naturally catalyze the hydrolysis of triglycerides. redalyc.org However, in environments with low water content, the reaction equilibrium shifts, allowing them to catalyze the reverse reaction: esterification. mdpi.com Lipases are versatile biocatalysts used in the synthesis of short-chain esters. mdpi.comnih.gov For instance, lipases from fungal sources like Aspergillus niger and Rhizopus oryzae have been successfully used to produce butyl esters. redalyc.orgnih.gov The catalytic mechanism involves the activation of the carboxylic acid, followed by a nucleophilic attack from the alcohol to form the ester. The stereoselectivity of the reaction is a key feature, dependent on factors like the enzyme source, temperature, and the chemical structure of the substrates. mdpi.com

Alcohol Acyltransferases (AATs): AATs facilitate a thermodynamically favorable condensation reaction between an alcohol and an acyl-CoA thioester. researchgate.net This pathway is central to the formation of volatile esters in many fruits and microorganisms. conicet.gov.ar The AAT enzyme can utilize a broad range of substrates, including various alcohols and fatty acyl-CoAs, to generate a diverse library of esters. nih.gov The biosynthesis of this compound via this pathway would involve the condensation of butanol and 2-pentenoyl-CoA.

Table 1: Key Enzymes in Ester Biosynthesis

| Enzyme Class | EC Number | Typical Reaction | Substrates | Product Example |

| Lipase (B570770) | 3.1.1.3 | Esterification (in low water) | Carboxylic Acid + Alcohol | Butyl acetate (B1210297) nih.gov |

| Alcohol Acyltransferase (AAT) | 2.3.1.84 | Acyl-CoA Condensation | Acyl-CoA + Alcohol | Isobutyl butyrate (B1204436) researchgate.net |

A typical setup for ester production can be deconstructed into several key modules: researchgate.net

Sugar-utilizing module: Converts a primary carbon source like glucose into central metabolic intermediates, such as pyruvate (B1213749) and acetyl-CoA.

Acyl-CoA production module: Channels intermediates into the synthesis of a specific acyl-CoA precursor (e.g., 2-pentenoyl-CoA).

Alcohol production module: Directs intermediates towards the synthesis of the desired alcohol (e.g., butanol).

Ester synthesis module: Contains the gene for an alcohol acyltransferase (AAT) that condenses the alcohol and acyl-CoA precursors to form the final ester product. researchgate.net

This modular design allows for the combinatorial biosynthesis of a vast library of unique esters by swapping different acyl-CoA and alcohol production modules. nih.gov For example, researchers have successfully engineered E. coli to produce a range of butyrate esters by combining different alcohol synthesis pathways with a butyryl-CoA pathway. nih.gov This approach has also been used for the direct microbial biosynthesis of lactate (B86563) esters from glucose. nih.gov

Potential as Intermediates or Precursors in Metabolic Networksacs.org

While 2-pentenoic acid is relatively rare in natural biological lipids, it and its derivatives can serve as key intermediates in engineered metabolic pathways. wikipedia.org In vivo, it is suggested that esters like butyl 2-pentenoate are first hydrolyzed by esterase enzymes, releasing 2-pentenoic acid and butanol, which can then enter other biochemical pathways. vulcanchem.com

A notable example of its role as a metabolic intermediate comes from studies on the controlled biosynthesis of odd-chain compounds. Researchers have engineered E. coli to produce trans-2-pentenoate from glucose and propionate. pnas.org This was achieved by assembling a heterologous pathway where propionyl-CoA is converted to trans-2-pentenoyl-CoA. pnas.org This intermediate can then be further processed by other enzymatic modules to produce compounds like valerate (B167501) (pentanoic acid) or pentanol. pnas.org This positions trans-2-pentenoate as a crucial, multi-exit node in a synthetic metabolic network, capable of being channeled towards various valuable chemicals. pnas.org The parent acid, 2-pentenoic acid, is classified as a straight-chain unsaturated fatty acid and is associated with fatty acid metabolism. hmdb.ca

Mechanistic Studies of Antimicrobial or Antifungal Properties of Pentenoic Acid Derivativesacs.org

Derivatives of pentenoic acid have demonstrated significant antimicrobial and antifungal activities, with research pointing to several distinct mechanisms of action.

Interference with Amino Acid Metabolism: A potent antifungal mechanism is observed in rhizocticins, which are phosphono-peptides produced by bacteria from the Bacillus subtilis group. frontiersin.org These molecules contain an L-2-amino-5-phosphono-3-cis-pentenoic acid (APPA) moiety. frontiersin.org After being taken up by a target microbe, host cell peptidases cleave the molecule, releasing the toxic L-APPA component, which specifically interferes with threonine metabolism in fungal cells. frontiersin.org

Cell Membrane Disruption: The antimicrobial action of some fatty acid derivatives involves the physical destruction of the cell membrane. nih.gov An extract from Aloe arborescens, found to contain pentanoic acid derivatives among other compounds, was shown to inhibit bacterial growth by damaging the cell membrane's integrity and permeability. nih.gov This disruption leads to the leakage of essential intracellular components like DNA and RNA, which absorb light at 260 nm, ultimately causing cell death. nih.gov

Inhibition of Respiratory Enzymes: The same Aloe arborescens extract was also found to inhibit the activity of respiratory chain dehydrogenases. nih.gov These enzymes are critical for cellular energy production, and their inhibition can halt bacterial growth.

While the exact mechanisms for this compound are not fully characterized, studies on structurally related pentanoic acid derivatives provide a strong basis for their potential modes of action against microbial threats. nih.govfrontiersin.orgnih.gov

Table 2: Antimicrobial Mechanisms of Pentenoic Acid Derivatives

| Derivative Class | Organism(s) | Mechanism of Action | Reference |

| Rhizocticins (contain L-APPA) | Fungi | Cleaved by peptidases to release L-APPA, which interferes with threonine metabolism. | frontiersin.org |

| Pentanoic Acid Derivatives (in plant extract) | Bacteria | Disrupts cell membrane integrity and permeability, inhibits respiratory chain dehydrogenase. | nih.gov |

| (S,Z)-4-methyl-2-(...)-pentanoic acids | Gram-positive bacteria | Exhibits potent antibacterial activity against multidrug-resistant strains. | nih.gov |

Research on Industrial and Emerging Applications of 2 Pentenoic Acid Butyl Ester

Utilization in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unsw.edu.auresearchgate.netkahedu.edu.in The synthesis and application of 2-pentenoic acid butyl ester are being evaluated within this framework.

One of the core tenets of green chemistry is the use of renewable feedstocks. kahedu.edu.in Research is ongoing into the production of 2-pentenoic acid and its esters from biomass-derived sources, which aligns with the goal of shifting away from petrochemical feedstocks. kahedu.edu.inmdpi.com The development of catalytic processes that are highly efficient and minimize waste is another key aspect. For instance, the use of solid acid catalysts in esterification reactions is being explored to replace traditional corrosive and difficult-to-separate liquid acid catalysts. nih.govresearchgate.net

The concept of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a critical metric in green chemistry. unsw.edu.auacs.org Synthetic routes to this compound are being designed to improve atom economy, thereby reducing waste. acs.org Furthermore, efforts are being made to develop solvent-free or greener solvent systems for its synthesis to minimize the environmental impact associated with conventional organic solvents. nih.gov

Applications in the Synthesis of Specialty Chemicals and Chemical Intermediates

This compound serves as a versatile intermediate in the synthesis of various specialty chemicals. industrialchemicals.gov.au Its chemical structure, featuring both a double bond and an ester group, allows for a range of chemical transformations.

The ester can undergo hydrolysis to yield 2-pentenoic acid and butanol. It can also be reduced to form the corresponding alcohol or oxidized to produce different products depending on the reaction conditions. The conjugated diene system in its structure may also allow it to participate in reactions like Diels-Alder, which is useful for creating complex cyclic structures. vulcanchem.com These reactions open up pathways to a variety of other molecules with potential applications in pharmaceuticals, polymers, and other specialty chemical sectors.

Mechanistic and Synthesis Research for Flavor and Fragrance Applications

Esters are widely used in the flavor and fragrance industry due to their characteristic fruity and pleasant aromas. vulcanchem.comnih.gov this compound is noted for its fruity odor, making it a candidate for use as a synthetic flavorant and in perfumery. vulcanchem.com

Research in this area focuses on developing efficient and stereoselective synthesis methods to produce the ester with the desired isomeric purity, as different isomers can have distinct organoleptic properties. For example, the Wittig reaction has been employed for the stereoselective synthesis of α,β-unsaturated esters like this compound, achieving high (E)-selectivity, which is crucial for specific flavor profiles.

Enzymatic synthesis using lipases, such as Candida antarctica lipase (B570770) B (CAL-B), is also being explored as a green and highly selective method for producing flavor esters. nih.gov These enzymatic methods operate under mild conditions and can offer high conversion rates, making them an attractive alternative to traditional chemical synthesis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.